molecular formula C25H26ClN3O3S B11429771 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B11429771
M. Wt: 484.0 g/mol
InChI Key: PWIYBIRDHUGWHL-UHFFFAOYSA-N
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Description

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA is a complex organic compound with a unique structure that combines indole, phenyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chloromethyl group. The next step involves the coupling of the indole derivative with the dimethoxyphenyl compound under controlled conditions. Finally, the thiourea moiety is introduced through a reaction with an appropriate thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl structure.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA is unique due to its combination of indole, phenyl, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484.0 g/mol

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C25H26ClN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33)

InChI Key

PWIYBIRDHUGWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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